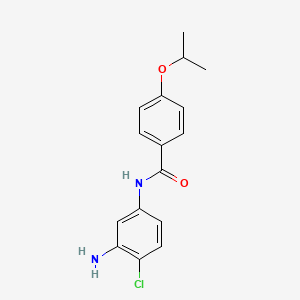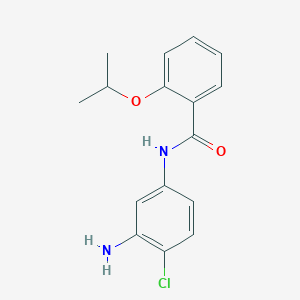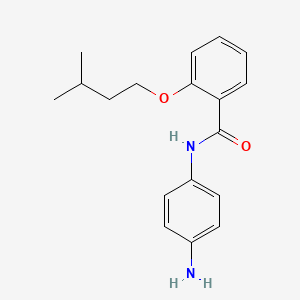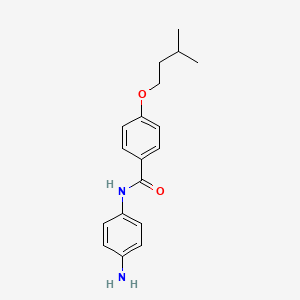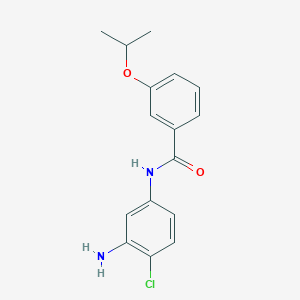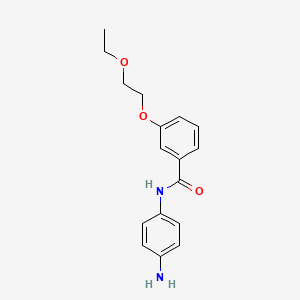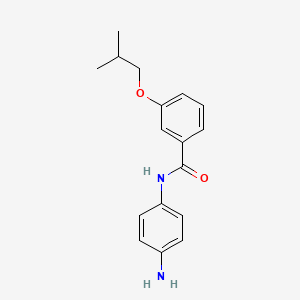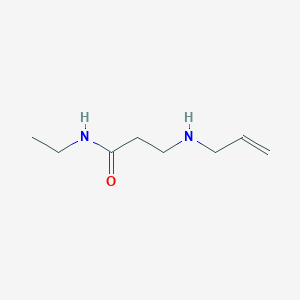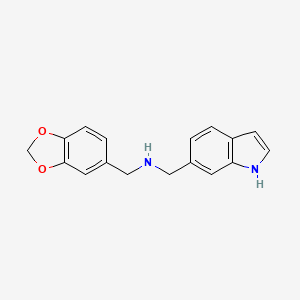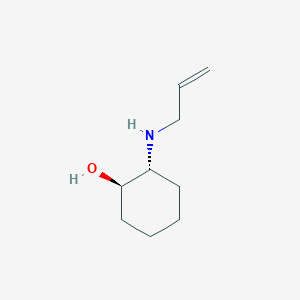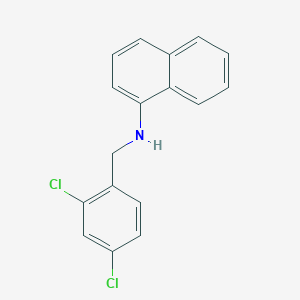
N-(2,4-Dichlorobenzyl)-1-naphthalenamine
描述
N-(2,4-Dichlorobenzyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring bonded to an amine group, which is further substituted with a 2,4-dichlorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,4-Dichlorobenzyl)-1-naphthalenamine typically begins with 1-naphthylamine and 2,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrially, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: N-(2,4-Dichlorobenzyl)-1-naphthalenamine can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: The 2,4-dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized aromatic compounds with diverse substituents.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: N-(2,4-Dichlorobenzyl)-1-naphthalenamine serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems due to its unique structural features.
Medicine:
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N-(2,4-Dichlorobenzyl)-1-naphthalenamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The 2,4-dichlorobenzyl group can enhance binding affinity to certain biological targets, while the naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in proteins. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-(2,4-Dichlorobenzyl)-indolylchalcones: These compounds share the 2,4-dichlorobenzyl group but have an indole ring instead of a naphthalene ring.
2,4-Dichlorobenzyl alcohol: This compound has a similar 2,4-dichlorobenzyl group but lacks the amine and naphthalene components.
Uniqueness:
Structural Features: The combination of the naphthalene ring and the 2,4-dichlorobenzyl group in N-(2,4-Dichlorobenzyl)-1-naphthalenamine provides unique electronic and steric properties that are not present in similar compounds.
Applications: Its specific structure allows for unique applications in medicinal chemistry and materials science that are not possible with other similar compounds.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N/c18-14-9-8-13(16(19)10-14)11-20-17-7-3-5-12-4-1-2-6-15(12)17/h1-10,20H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQXDNJTYFSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


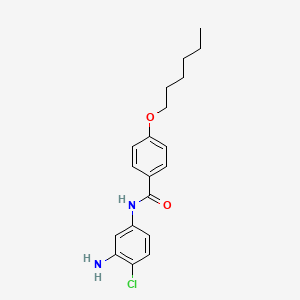
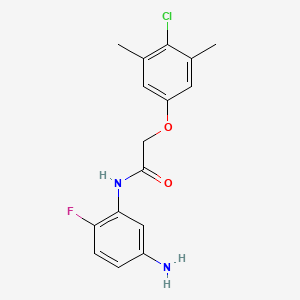
![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)
